Fenfluthrin
Overview
Description
Fenfluthrin is a synthetic pyrethroid insecticide known for its potent neurotoxic effects on insects. It is widely used for controlling a variety of insect pests in food stores and for public hygiene purposes. This compound is characterized by its rapid knock-down effect on insects, making it an effective agent in pest control .
Mechanism of Action
Mode of Action
Fenfluthrin acts by interacting with its targets, the voltage-gated sodium channels, leading to prolonged opening of these channels . This results in an influx of sodium ions, causing repetitive nerve impulses that lead to paralysis and eventual death of the insect .
Biochemical Pathways
The metabolism of this compound in mammals involves the hydrolysis of the ester bond to form cyclopropane carboxylic acid and 2,3,4,5,6-pentafluorobenzyl alcohol parts, followed by oxidation . .
Pharmacokinetics
It is known that this compound is a lipophilic compound and is likely to accumulate in fatty tissues . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neurological function in insects. By prolonging the opening of voltage-gated sodium channels, this compound causes excessive nerve impulses, leading to paralysis and death
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and sunlight can affect the persistence and effectiveness of this compound in the environment . Additionally, the presence of other chemicals in the environment can potentially influence the action of this compound through synergistic or antagonistic effects. More research is needed to fully understand these interactions.
Biochemical Analysis
Biochemical Properties
Fenfluthrin plays a significant role in biochemical reactions, primarily by interacting with the nervous systems of insects. It targets voltage-gated sodium channels in nerve cells, leading to prolonged channel opening and subsequent neuronal hyperexcitation. This interaction disrupts normal nerve function, causing paralysis and death in insects. This compound also interacts with various enzymes and proteins involved in detoxification processes, such as cytochrome P450 monooxygenases, which metabolize the compound to less toxic forms .
Cellular Effects
This compound affects various cell types, particularly nerve cells, by altering their function. It influences cell signaling pathways by modifying the activity of sodium channels, leading to increased neuronal firing. This hyperactivity can affect gene expression related to stress responses and detoxification. Additionally, this compound impacts cellular metabolism by inducing oxidative stress, which can damage cellular components and disrupt normal metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the voltage-gated sodium channels on nerve cell membranes. This binding prevents the channels from closing properly, resulting in continuous sodium ion influx. The persistent depolarization of the nerve cell membrane leads to uncontrolled nerve impulses, causing paralysis in insects. This compound also inhibits certain enzymes involved in neurotransmitter degradation, further amplifying its neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. Initially, this compound exhibits strong insecticidal activity, but its effectiveness can decrease as it degrades into less active metabolites. Long-term exposure studies have shown that this compound can cause persistent changes in cellular function, including alterations in gene expression and enzyme activity. These changes can have lasting impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively control pest populations without causing significant harm to non-target organisms. At high doses, this compound can exhibit toxic effects, including neurotoxicity, hepatotoxicity, and reproductive toxicity. Threshold effects have been observed, where adverse effects become more pronounced beyond certain dosage levels .
Metabolic Pathways
This compound is metabolized through several pathways, primarily involving cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic pathways of this compound are crucial for its detoxification and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins that facilitate its movement across cell membranes. This compound tends to accumulate in lipid-rich tissues due to its lipophilic nature, which can influence its localization and persistence within the organism .
Subcellular Localization
This compound’s subcellular localization is primarily within the lipid bilayers of cell membranes, where it interacts with sodium channels. Its lipophilicity allows it to integrate into membrane structures, affecting their fluidity and function. This compound may also undergo post-translational modifications that influence its targeting to specific cellular compartments, enhancing its insecticidal activity .
Preparation Methods
Fenfluthrin is synthesized through the esterification of IR-trans-dichlorovinyl cyclopropane carboxylic acid chloride with 2,3,4,5,6-pentafluorobenzyl alcohol . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods often involve high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Fenfluthrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into less active forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Halogen substitution reactions can occur, where halogen atoms in this compound are replaced by other functional groups.
The major products formed from these reactions include various metabolites that are often less toxic than the parent compound .
Scientific Research Applications
Fenfluthrin has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Fenfluthrin is part of the pyrethroid class of insecticides, which includes compounds such as permethrin, deltamethrin, and cypermethrin. Compared to these compounds, this compound is unique in its specific chemical structure, which includes a pentafluorobenzyl group. This structural difference contributes to its distinct mode of action and efficacy . Similar compounds include:
- Permethrin
- Deltamethrin
- Cypermethrin
- Transfluthrin
This compound’s unique chemical structure and potent neurotoxic effects make it a valuable tool in both scientific research and practical applications in pest control.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F5O2/c1-15(2)6(3-7(16)17)8(15)14(23)24-4-5-9(18)11(20)13(22)12(21)10(5)19/h3,6,8H,4H2,1-2H3/t6-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATDSXRLIUJOQN-SVRRBLITSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041972 | |
Record name | Fenfluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75867-00-4, 67640-23-7, 67640-14-6 | |
Record name | Fenfluthrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75867-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorobenzyl RS-trans-Permethrinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067640237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenfluthrin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075867004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenfluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-pentafluorobenzyl (1R-trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,5,6-pentafluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENFLUTHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/416P10SE9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.